molecular formula C10H11Cl2N B1366299 2-(2,4-Dichlorophenyl)pyrrolidine CAS No. 383127-69-3

2-(2,4-Dichlorophenyl)pyrrolidine

Cat. No. B1366299
CAS RN: 383127-69-3
M. Wt: 216.1 g/mol
InChI Key: WCTZJESQSBXRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dichlorophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized to obtain various derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C10H11Cl2N . The average mass is 216.107 Da, and the monoisotopic mass is 215.026855 Da .

Scientific Research Applications

1. Crystallography and Structural Analysis

  • The structural properties of compounds related to 2-(2,4-Dichlorophenyl)pyrrolidine have been studied using crystallography. For example, Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate, a related compound, has a pyrrolidine ring in an envelope conformation, and the structure is stabilized by weak hydrogen bonds and van der Waals interactions (Ray et al., 1998).

2. Chemical Synthesis and Characterization

  • Compounds incorporating the pyrrolidine structure have been synthesized and characterized, showing potential applications in areas such as material science and chemistry. For instance, the synthesis of [CoIII(salophen)(amine)2]ClO4, where amine includes pyrrolidine, demonstrates this application (Amirnasr et al., 2001).

3. Heterocyclic Organic Compound Research

  • Pyrrolidines are significant in medicinal chemistry and industry applications, such as dyes or agrochemicals. Research on pyrrolidine synthesis, including compounds like this compound, contributes to advancements in these fields (Żmigrodzka et al., 2022).

4. Biological and Medicinal Applications

  • New pyrrolo[2,3-b]pyridine scaffolds, including 4-amino-1-(2,4-dichlorophenyl) variants, are being explored for their biological activity, indicating potential pharmaceutical applications (Sroor, 2019).

5. Isotope Labeling in Chemical Studies

  • 2,4-Dichlorophenyl pyrrolidinecarboxylate has been used in isotope labeling studies, such as the preparation of tritium-labeled compounds for scientific research (Hamada et al., 1975).

6. Enantioselective Synthesis

  • The synthesis of compounds with a 2-substituted pyrrolidine moiety, like bis(2,4-dichlorophenyl) phosphoramidates, demonstrates the use of this compound in enantioselective synthesis, important in developing chiral pharmaceuticals (Nakayama & Thompson, 1990).

7. Exploration of New Molecular Structures

  • Research into compounds with this compound derivatives contributes to the understanding of new molecular structures and their properties, as seen in the study of complex molecular arrangements (Ratajczak-Sitarz et al., 1990).

8. Drug Design and Development

  • Studies on analogues of this compound, such as in the development of calcium channel blockers, contribute to drug discovery and development (Carosati et al., 2009).

Future Directions

Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has led to significant advancements . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2,4-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZJESQSBXRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410187
Record name 2-(2,4-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383127-69-3
Record name 2-(2,4-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.